- Preparation of iminodiacetic acid compounds from monoethanolamine substrates, World Intellectual Property Organization, , ,
Cas no 928-72-3 (Iminodiacetic acid disodium salt)

Iminodiacetic acid disodium salt Properties
Names and Identifiers
-
- Iminodiacetic acid disodium salt
- disodium iminodi(acetate)
- Glycine,N-(carboxymethyl)-,disodiumsalt
- iminodi-aceticacidisodiumsalt
- iminodioctandisodny
- iminodioctansodny
- n-(carboxymethyl)-glycindisodiumsalt
- IMINODIETHANOIC ACID DISODIUM SALT
- IMINODIACETIC ACID DI NA SALT
- DIGLYCINE DISODIUM SALT
- DISODIUM IMINODIACETATE
- IminoiaceticAcidDisodiumSalt
- IminodiaceticAcidDisodiumSaltHydrated
- Disodium iminodiacetate (IDA)
- AMINODIACETIC ACID SODIUM SALT
- Disodium Iminodiacetate Hydrate
- iminodi-acetic aci disodium salt
- Acetic acid, iminodi-, disodium salt (8CI)
- Glycine, N-(carboxymethyl)-, disodium salt (9CI)
- DSIDA
- IDA disodium salt
- Iminodiacetic acid sodium salt
- disodium 2,2'-iminodiacetate
- Acetic acid, iminodi-, disoidum salt
- Q27286925
- 928-72-3
- NS00019582
- UNII-Q2K1N8RVKE
- J-013573
- DTXSID1027340
- NSC 147496
- DTXCID507340
- Glycine, N-(carboxymethyl)-, sodium salt (1:2)
- AKOS006228171
- W-100268
- Iminodioctan disodny [Czech]
- Sodium iminodiacetate dibasic hydrate
- Sodium 2,2'-azanediyldiacetate
- Glycine, N-(carboxymethyl)-, disodium salt
- NSC-147496
- disodium;2-(carboxylatomethylamino)acetate
- Iminodioctan sodny
- Sodium 2,2 inverted exclamation mark -Azanediyldiacetate
- Iminodiacetic acid, disodium salt
- Glycine, N-(carboxymethyl)-, disodium salt, hydrate
- Glycine, N-(carboxymethyl)-, sodium salt
- Iminodioctan sodny [Czech]
- SCHEMBL284370
- F13715
- Acetic acid, iminodi, disodium salt
- EINECS 213-181-8
- ACETIC ACID, IMINODI-, DISODIUM SALT
- AI3-52517
- MFCD00043340
- SY104803
- Q2K1N8RVKE
- I0007
- Iminodioctan disodny
-
- MDL: MFCD00043340
- Inchi: 1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);
- InChIKey: BKUQKIUBBFUVBN-UHFFFAOYSA-N
- SMILES: [Na].O=C(CNCC(O)=O)O
Computed Properties
- 精确分子量: 177.00100
- 同位素质量: 133.037508
- Isotope Atom Count: 0
- 氢键供体数量: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 可旋转化学键数量: 4
- 复杂度: 96.7
- 共价键单元数量: 3
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- 拓扑分子极性表面积: 92.3
- Surface Charge: 0
Experimental Properties
- Color/Form: Light yellow powder
- Density: 1.436
- Melting Point: No data available
- Boiling Point: 370.6°C at 760 mmHg
- 闪点: 177.9 °C
- PSA: 92.29000
- LogP: -3.53330
- Solubility: Not determined
- 蒸气压: No data available
Iminodiacetic acid disodium salt Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312-P330
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S23; S24/25
- RTECS号:AI2975500
- 储存条件:Store at 4 ° C, -4 ° C is better
- Risk Phrases:R36/37/38
Iminodiacetic acid disodium salt Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Iminodiacetic acid disodium salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0007-250g |
Iminodiacetic acid disodium salt |
928-72-3 | 98.0%(T) | 250g |
¥1190.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268626-500g |
Iminodiacetic Acid, Disodium Salt Monohydrate |
928-72-3 | 98% | 500g |
¥484.00 | 2024-04-25 | |
Ambeed | A644767-25g |
Sodium 2,2'-azanediyldiacetate |
928-72-3 | 98% | 25g |
$9.0 | 2025-02-26 | |
Ambeed | A644767-500g |
Sodium 2,2'-azanediyldiacetate |
928-72-3 | 98% | 500g |
$84.0 | 2025-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834697-500g |
Disodium Iminodiacetate Hydrate |
928-72-3 | 98% | 500g |
2,428.00 | 2021-05-17 | |
Ambeed | A644767-100g |
Sodium 2,2'-azanediyldiacetate |
928-72-3 | 98% | 100g |
$17.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268626-25g |
Iminodiacetic Acid, Disodium Salt Monohydrate |
928-72-3 | 98% | 25g |
¥54.00 | 2024-04-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-489730-25 g |
Disodium Iminodiacetate, |
928-72-3 | 25g |
¥444.00 | 2023-07-11 | ||
Aaron | AR003QGE-5g |
IMINODIACETIC ACID DISODIUM SALT |
928-72-3 | 98% | 5g |
$5.00 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-489730-25g |
Disodium Iminodiacetate, |
928-72-3 | 25g |
¥444.00 | 2023-09-05 |
Iminodiacetic acid disodium salt Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Process to prepare amino carboxylic acid salts, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Synthetic Circuit 4
- Process for continuous production of iminodiacetic acid sodium salt from diethanolamine, China, , ,
Synthetic Circuit 5
- Catalysts for preparation of iminodiacetate from diethanolamine, China, , ,
Synthetic Circuit 6
- Method for preparing iminodiacetic acid salt by dehydrogenation of diethanolamine, China, , ,
Synthetic Circuit 7
- Process and catalysts for the preparation of aminocarboxylic acids from alkanolamines, China, , ,
Synthetic Circuit 8
- Efficient synthesis method of disodium imino diacetate, China, , ,
Synthetic Circuit 9
- Method for preparing carboxylate from primary alcohol by dehydrogenation with modified noncrystalline copper alloy catalyst, China, , ,
Synthetic Circuit 10
Synthetic Circuit 11
- Process for the synthesis of glyphosate, Brazil, , ,
Synthetic Circuit 12
- Humidity fluorescent color response polymer elastomer film material and its preparation method, China, , ,
Synthetic Circuit 13
Synthetic Circuit 14
1.2 Reagents: Ammonia Solvents: Water ; rt → 80 °C; 30 min, 0.3 MPa, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, 80 - 110 °C; cooled
- Environment-friendly process for continuous synthesis of sodium iminodiacetate, China, , ,
Synthetic Circuit 15
- Process for the preparation of carboxylic acid salts from primary alcohols, World Intellectual Property Organization, , ,
Synthetic Circuit 16
- A continuous diethanolamine dehydrogenation fixed bed catalyst and reactor systemChemical Engineering Journal (Amsterdam, 2015, 278, 447-453,
Synthetic Circuit 17
Synthetic Circuit 18
- Catalytic process for preparing carboxylic acid salts, United States, , ,
Synthetic Circuit 19
- Process for production of glycine, China, , ,
Synthetic Circuit 20
- Method for continuous synthesis of alkali metal salt of iminodiacetic acid, China, , ,
Iminodiacetic acid disodium salt Raw materials
- 2-(2-Methoxyethoxy)ethyl methacrylate
- Iminodiacetic acid
- Iminodiacetonitrile
- Glycidyl methacrylate
- N-(Cyanomethyl)glycine sodium salt
Iminodiacetic acid disodium salt Preparation Products
Iminodiacetic acid disodium salt Literature
-
1. Solid polysiloxane ligands containing glycine- or iminodiacetate-groups: synthesis and application to binding and separation of metal ions??Ahmed A. El-Nasser,R. V. Parish J. Chem. Soc. Dalton Trans. 1999 3463
-
M. A. Leonard,G. T. Murray Analyst 1974 99 645
-
K. Al-Ani,M. A. Leonard Analyst 1970 95 1039
-
4. Perspectives
-
5. Photoreduction of benzophenone by amino acids, aminopolycarboxylic acids and their metal complexes. A laser-flash-photolysis studySudhindra N. Battacharyya,Paritosh K. Das J. Chem. Soc. Faraday Trans. 2 1984 80 1107
Additional information on Iminodiacetic acid disodium salt
Iminodiacetic Acid Disodium Salt (CAS No. 928-72-3): An Overview of Its Properties, Applications, and Recent Research
Iminodiacetic acid disodium salt (CAS No. 928-72-3) is a versatile compound with a wide range of applications in various fields, including pharmaceuticals, analytical chemistry, and environmental science. This compound is a disodium salt of iminodiacetic acid, which is characterized by its unique chemical structure and properties. In this article, we will delve into the chemical properties, applications, and recent research developments surrounding iminodiacetic acid disodium salt.
Chemical Structure and Properties
Iminodiacetic acid disodium salt has the molecular formula Na2C4H6N2O4. It is a white crystalline powder that is highly soluble in water. The compound's structure consists of an iminodiacetic acid core with two sodium ions attached to the carboxyl groups. This unique arrangement gives iminodiacetic acid disodium salt its excellent chelating properties, making it highly effective in binding metal ions.
The chelating ability of iminodiacetic acid disodium salt is particularly useful in various industrial and laboratory applications. It can form stable complexes with a wide range of metal ions, including iron, copper, and zinc. This property makes it valuable in processes such as water treatment, where it can help remove metal contaminants from water supplies. Additionally, its chelating ability is utilized in the preparation of metal complexes for use in catalysis and other chemical reactions.
Applications in Pharmaceuticals and Biotechnology
In the pharmaceutical industry, iminodiacetic acid disodium salt plays a crucial role in the development of radiopharmaceuticals. Radiopharmaceuticals are used for diagnostic imaging and therapeutic treatments in nuclear medicine. The chelating properties of iminodiacetic acid disodium salt allow it to form stable complexes with radioisotopes such as technetium-99m (Tc-99m), which are then used to create radiopharmaceuticals for medical imaging.
Recent research has also explored the potential of iminodiacetic acid disodium salt in targeted drug delivery systems. By conjugating the compound with specific targeting ligands, researchers have been able to enhance the delivery of therapeutic agents to specific tissues or cells. This approach has shown promise in improving the efficacy and reducing the side effects of various drugs.
Analytical Chemistry and Environmental Science
In analytical chemistry, iminodiacetic acid disodium salt is used as a reagent for the determination of metal ions in various samples. Its high selectivity and sensitivity make it an ideal choice for methods such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS). These techniques are widely used in environmental monitoring to detect and quantify metal pollutants in air, water, and soil samples.
The environmental applications of iminodiacetic acid disodium salt extend beyond analytical chemistry. The compound's chelating properties are also utilized in remediation efforts to remove heavy metals from contaminated sites. By forming stable complexes with metal ions, iminodiacetic acid disodium salt can help immobilize these contaminants, preventing their further spread into the environment.
Recent Research Developments
The ongoing research on iminodiacetic acid disodium salt continues to uncover new applications and improve existing ones. One notable area of research is the development of novel chelating agents based on the iminodiacetic acid scaffold. Scientists are exploring modifications to the core structure to enhance its binding affinity for specific metal ions or improve its stability under different conditions.
In addition to structural modifications, researchers are also investigating the use of iminodiacetic acid disodium salt strong>-based materials for advanced applications. For example, recent studies have demonstrated the potential of iminodiacetic acid-based polymers as adsorbents for heavy metals in wastewater treatment. These materials offer high capacity and selectivity for metal ions, making them promising candidates for large-scale environmental remediation efforts.
Safety Considerations and Handling Guidelines strong>
iminodiacetic acid disodium salt, strong >it is important to follow standard safety protocols to ensure a safe working environment. The compound should be stored in a cool, dry place away from incompatible substances such as strong acids or oxidizers. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling the compound to prevent skin contact or inhalation. p>" "< p >In conclusion,< strong >iminodiacetic acid disodium salt (CAS No . 928-72-3) strong >is a versatile compound with a wide range of applications across various fields . Its unique chemical properties , particularly its excellent chelating ability , make it an invaluable reagent in pharmaceuticals , biotechnology , analytical chemistry , and environmental science . Ongoing research continues to expand our understanding of this compound 's potential , opening up new avenues for its use in advanced applications . p>" article > response >
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